molecular formula C18H14N2O3 B11044064 N-benzyl-4-(2,5-dioxopyrrol-1-yl)benzamide

N-benzyl-4-(2,5-dioxopyrrol-1-yl)benzamide

Cat. No.: B11044064
M. Wt: 306.3 g/mol
InChI Key: UGCUCHVZTMZRHW-UHFFFAOYSA-N
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Description

N~1~-BENZYL-4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of maleimides. Maleimides are known for their versatile chemical properties and biological activities. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the maleimide ring, which is further connected to a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BENZYL-4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZAMIDE typically involves the reaction of 4-aminobenzamide with maleic anhydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the maleimide ring. The benzyl group is then introduced through a nucleophilic substitution reaction using benzyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The final product is purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~-BENZYL-4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N~1~-BENZYL-4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-BENZYL-4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. For example, it inhibits cyclooxygenase by blocking the enzyme’s ability to convert arachidonic acid to prostaglandins, thereby reducing inflammation . It also inhibits kinase enzymes, which play a crucial role in cell signaling pathways, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-BENZYL-4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZAMIDE is unique due to the presence of the benzyl group, which enhances its lipophilicity and allows for better interaction with hydrophobic pockets in enzyme active sites. This structural feature contributes to its higher potency and selectivity compared to other similar compounds.

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

N-benzyl-4-(2,5-dioxopyrrol-1-yl)benzamide

InChI

InChI=1S/C18H14N2O3/c21-16-10-11-17(22)20(16)15-8-6-14(7-9-15)18(23)19-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,19,23)

InChI Key

UGCUCHVZTMZRHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O

Origin of Product

United States

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